2-(2,2,2-Trifluoroethylazaniumyl)acetate
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Overview
Description
2-(2,2,2-Trifluoroethylazaniumyl)acetate is a chemical compound characterized by its trifluoroethyl group attached to an azaniumyl (ammonium) group, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethylazaniumyl)acetate typically involves the reaction of 2,2,2-trifluoroethylamine with acetic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate, at a temperature range of 0°C to 25°C. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethylazaniumyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 2,2,2-trifluoroethylamine.
Substitution: Nucleophilic substitution reactions can occur, replacing the azaniumyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: 2,2,2-Trifluoroethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethylazaniumyl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethylazaniumyl)acetate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound's trifluoroethyl group often plays a crucial role in its biological activity.
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine
Trifluoroacetic acid
2,2,2-Trifluoroethyl acetate
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Properties
IUPAC Name |
2-(2,2,2-trifluoroethylazaniumyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-1-3(9)10/h8H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINGFKOGLHDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])[NH2+]CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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